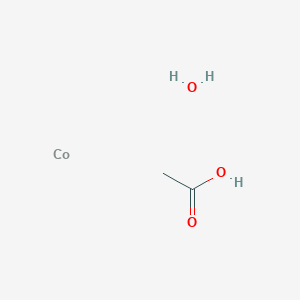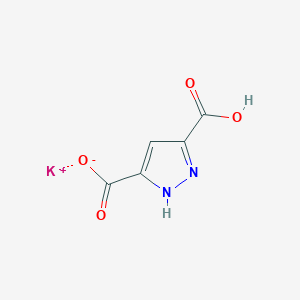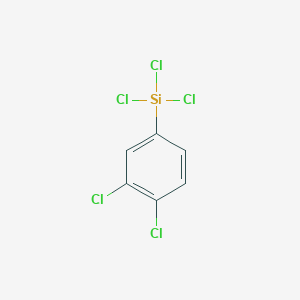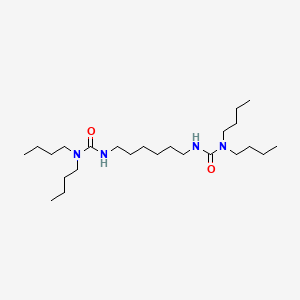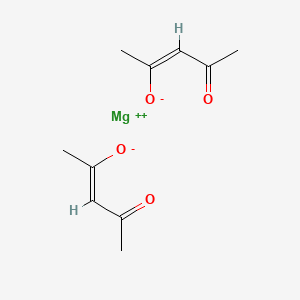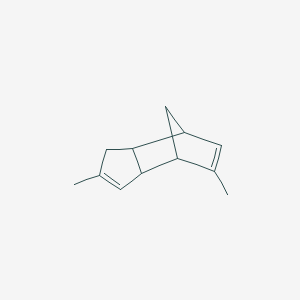
Methylcyclopentadiene dimer
概要
説明
Methylcyclopentadiene dimer is an organic compound with the chemical formula C12H16. It is formed by the dimerization of methylcyclopentadiene. This compound is known for its unique structure and reactivity, making it valuable in various industrial and scientific applications. It is commonly used as a monomer in the production of specialty polymers and high-performance fuels.
準備方法
Synthetic Routes and Reaction Conditions: Methylcyclopentadiene dimer can be synthesized through the dimerization of methylcyclopentadiene. The process involves heating methylcyclopentadiene in the presence of a catalyst. One common method is the thermal dimerization of methylcyclopentadiene in a batch reactor at elevated temperatures . The reaction can be carried out in a cyclohexane solution to facilitate the formation of the dimer.
Industrial Production Methods: In industrial settings, this compound is produced from hydrocarbon streams containing methylcyclopentane or methylcyclopentene. The feed stream is preheated and passed through a dehydrogenation unit to form methylcyclopentadiene, which is then dimerized. The resulting product is distilled to separate the dimer from other hydrocarbons .
化学反応の分析
Types of Reactions: Methylcyclopentadiene dimer undergoes various chemical reactions, including:
Hydrogenation: The dimer can be hydrogenated to form endo-tetrahydrodimethylcyclopentadiene using a palladium on carbon (Pd/C) catalyst.
Oxidation: It may react vigorously with strong oxidizing agents.
Reduction: The compound can react exothermically with reducing agents to release gaseous hydrogen.
Common Reagents and Conditions:
Hydrogenation: Pd/C catalyst, hydrogen gas, and elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrogenation: Endo-tetrahydrodimethylcyclopentadiene.
Oxidation: Various oxidized products depending on the oxidizing agent used.
Reduction: Hydrogen gas and reduced forms of the dimer.
科学的研究の応用
Methylcyclopentadiene dimer has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of specialty polymers and high-performance fuels.
Biology: The compound is studied for its binding and biological activities in competition with ethylene.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.
作用機序
The mechanism by which methylcyclopentadiene dimer exerts its effects involves its reactivity with various chemical agents. For instance, during hydrogenation, the dimer undergoes a gas-liquid-solid multiphase catalytic reaction. The reactivity of the C=C bond in the dimer molecule is analyzed using density function theory (DFT) calculations . The Langmuir–Hinshelwood mechanism is often used to model the kinetics of these reactions, considering the non-competitive adsorption between organic species and atomic hydrogen .
類似化合物との比較
Methylcyclopentadiene dimer is unique due to its structure and reactivity. Similar compounds include:
Dicyclopentadiene: Another cycloolefin obtained from the C5 stream in oil refineries.
Diethyldicyclopentadiene: A mixture of isomers used in similar applications.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: A related compound with different substituents on the cyclopentadiene ring.
These compounds share similar reactivity patterns but differ in their specific applications and properties.
特性
IUPAC Name |
4,9-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-7-3-11-9-5-8(2)10(6-9)12(11)4-7/h4-5,9-12H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQYZZHQSZMZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3CC(C2C1)C=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274243 | |
| Record name | 2,5-Dimethyldicyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CAMEO] Pale yellow liquid with a hydrocarbon odor; [ExxonMobil MSDS] | |
| Record name | Methylcyclopentadiene dimer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21152 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
14.2 [mmHg] | |
| Record name | Methylcyclopentadiene dimer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21152 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7570-08-3 | |
| Record name | 2,5-Dimethyldicyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


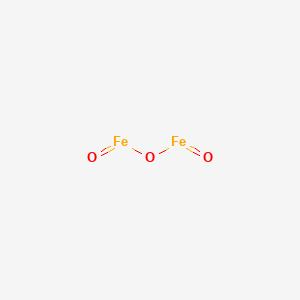
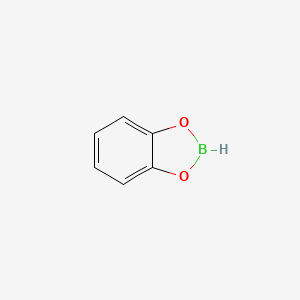
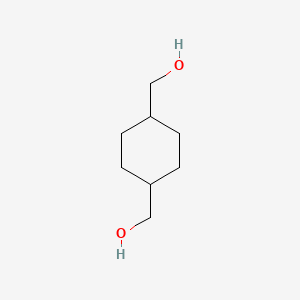
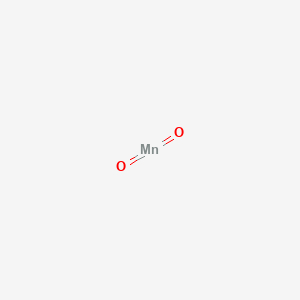
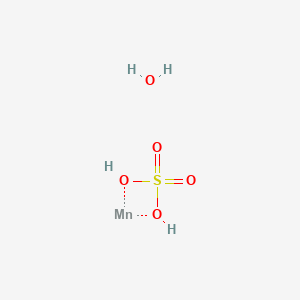
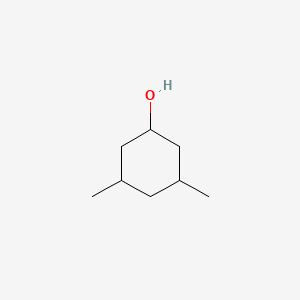
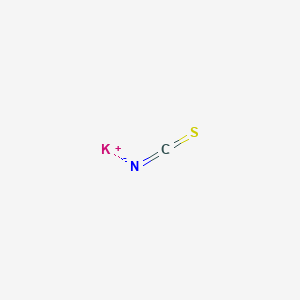
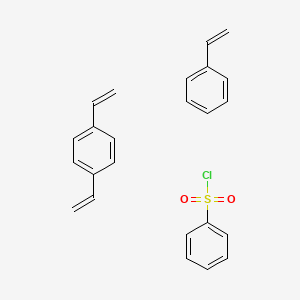
![Benzo[e]pyrene](/img/structure/B7798830.png)
